(S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid
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Overview
Description
Boc-Arg(Z)-OH, also known as Nα-tert-butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the guanidino group of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Z)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using benzyloxycarbonyl chloride. The reaction conditions often involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Boc-Arg(Z)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid or hydrogen fluoride.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrogen fluoride for Z removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products Formed
Deprotection: Free arginine after removal of protective groups.
Coupling: Peptides with arginine residues incorporated into the sequence.
Scientific Research Applications
Boc-Arg(Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The protective groups in Boc-Arg(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc group is removed under acidic conditions, while the Z group is removed using strong acids like hydrogen fluoride. This selective deprotection allows for the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar compounds to Boc-Arg(Z)-OH include:
Boc-Lys(Z)-OH: Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, used for protecting lysine residues.
Boc-Glu(OtBu)-OH: Nα-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester, used for protecting glutamic acid residues.
Boc-Arg(Z)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis compared to compounds with single protective groups.
Properties
Molecular Formula |
C19H28N4O6 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26) |
InChI Key |
FTDCZFJSCZHUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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